molecular formula C14H8F4N2 B15334242 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Katalognummer: B15334242
Molekulargewicht: 280.22 g/mol
InChI-Schlüssel: WUOKHHQOWMOJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo and pyridine rings. The presence of fluorine and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction is often promoted by visible light and does not require a photosensitizer .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation typically results in the addition of a trifluoromethyl group to the imidazo[1,2-a]pyridine core.

Wissenschaftliche Forschungsanwendungen

2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to biological receptors, potentially leading to various therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine stands out due to its unique combination of fluorine and trifluoromethyl groups, which confer enhanced stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C14H8F4N2

Molekulargewicht

280.22 g/mol

IUPAC-Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F4N2/c15-11-5-4-9(7-10(11)14(16,17)18)12-8-20-6-2-1-3-13(20)19-12/h1-8H

InChI-Schlüssel

WUOKHHQOWMOJEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.